molecular formula C14H26ClNO B12766379 2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride CAS No. 88364-45-8

2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride

Cat. No.: B12766379
CAS No.: 88364-45-8
M. Wt: 259.81 g/mol
InChI Key: FNWUTNXZUNZALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a propylamino group attached to a methylhexahydro-1-indanone core, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable indanone derivative with propylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Methylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride
  • 2-((Ethylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride
  • 2-((Butylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride

Uniqueness

2-((Propylamino)methyl)-3-methylhexahydro-1-indanone hydrochloride is unique due to its specific propylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

88364-45-8

Molecular Formula

C14H26ClNO

Molecular Weight

259.81 g/mol

IUPAC Name

3-methyl-2-(propylaminomethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride

InChI

InChI=1S/C14H25NO.ClH/c1-3-8-15-9-13-10(2)11-6-4-5-7-12(11)14(13)16;/h10-13,15H,3-9H2,1-2H3;1H

InChI Key

FNWUTNXZUNZALY-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1C(C2CCCCC2C1=O)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.